1,1'-[(1R)-6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-di-1-naphthalenylphosphine] is a complex organic compound notable for its unique structural features and potential applications in catalysis and organic synthesis. This compound belongs to the class of phosphine ligands, which are crucial in various chemical reactions, particularly in transition metal-catalyzed processes. The molecular formula for this compound is C54H40O2P2, and it has a molecular weight of approximately 782.8 g/mol .
This compound can be sourced from several chemical suppliers, including Daicel Chiral Technologies and Sigma-Aldrich, which provide it in various purities and quantities for research purposes . It is classified as a chiral phosphine ligand due to the presence of asymmetric centers in its structure, making it useful in asymmetric synthesis where chirality is essential.
The synthesis of 1,1'-[(1R)-6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-di-1-naphthalenylphosphine] typically involves multi-step organic reactions starting from readily available biphenyl derivatives.
Technical Details:
The molecular structure features two naphthalene units connected by a biphenyl framework with methoxy substituents. The presence of methoxy groups enhances solubility and stability.
Data:
COc1cccc(c1-c2ccccc2)P(c3ccccc3)P(c4ccccc4)OC.This compound acts as a ligand in various catalytic reactions. It is particularly effective in facilitating:
Technical Details:
The mechanism of action for 1,1'-[(1R)-6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-di-1-naphthalenylphosphine] as a ligand involves:
Data:
The primary applications of 1,1'-[(1R)-6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-di-1-naphthalenylphosphine] include:
CAS No.: 28008-55-1
CAS No.: 147732-57-8
CAS No.:
CAS No.: 87692-41-9
CAS No.: 84393-31-7
CAS No.: 21416-14-8